6-Hydroxyundecanoyl-CoA: An In-Depth Technical Guide to a Key Metabolic Intermediate
6-Hydroxyundecanoyl-CoA: An In-Depth Technical Guide to a Key Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyundecanoyl-CoA is a coenzyme A (CoA) thioester of 6-hydroxyundecanoic acid, an omega-hydroxylated medium-chain fatty acid. While not as extensively studied as other fatty acid metabolites, it represents a critical intermediate in the ω-oxidation pathway, an alternative route to the more common β-oxidation of fatty acids. This pathway becomes particularly significant in certain metabolic states and disease conditions, making 6-Hydroxyundecanoyl-CoA and its related metabolites potential biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of 6-Hydroxyundecanoyl-CoA, including its metabolic context, methods for its study, and its potential relevance in health and disease.
Metabolic Pathway of 6-Hydroxyundecanoyl-CoA
6-Hydroxyundecanoyl-CoA is primarily formed during the ω-oxidation of undecanoic acid (C11:0), a medium-chain fatty acid. This metabolic process occurs predominantly in the smooth endoplasmic reticulum of liver and kidney cells.[1] The pathway involves a series of enzymatic reactions that ultimately convert the fatty acid into a dicarboxylic acid, which can then undergo further metabolism.
The key steps leading to and from 6-Hydroxyundecanoyl-CoA are:
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Hydroxylation of Undecanoic Acid: The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of undecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, and requires NADPH and molecular oxygen.[1] This step can also occur at other positions along the carbon chain, with the ω-position being a major site for medium-chain fatty acids. The product of ω-hydroxylation is 11-hydroxyundecanoic acid. Hydroxylation at the 6-position would yield 6-hydroxyundecanoic acid.
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Oxidation to an Aldehyde: The newly formed hydroxyl group of 6-hydroxyundecanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH), utilizing NAD+ as a cofactor.[1]
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Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), also requiring NAD+. This results in the formation of a dicarboxylic acid, undecanedioic acid.[1]
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Activation to CoA Thioester: For 6-hydroxyundecanoic acid to enter subsequent metabolic steps, it must be activated to its CoA thioester, 6-Hydroxyundecanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase.
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Further Metabolism: Once formed, 6-Hydroxyundecanoyl-CoA can be a substrate for enzymes in the β-oxidation pathway, typically within peroxisomes, leading to chain shortening.[2][3]
Below is a diagram illustrating the ω-oxidation pathway of undecanoic acid, highlighting the position of 6-Hydroxyundecanoyl-CoA.
Figure 1: ω-Oxidation of Undecanoic Acid.
Quantitative Data
Quantitative data for 6-Hydroxyundecanoyl-CoA is scarce in the literature. However, analysis of related hydroxy fatty acids and dicarboxylic acids provides insights into the activity of the ω-oxidation pathway. The following tables summarize representative quantitative data for these related metabolites.
Table 1: Quantitative Analysis of Hydroxy Fatty Acids in Biological Samples
| Analyte | Sample Type | Concentration Range | Analytical Method | Reference |
| 3-Hydroxy Fatty Acids (C6-C18) | Human Serum/Plasma | 0.3 - 30 µmol/L | GC-MS | |
| ω-Hydroxy Fatty Acids | Rat Liver Microsomes | Varies with substrate | GC-MS | [4] |
Table 2: Enzyme Kinetics for ω-Oxidation of Medium-Chain Fatty Acids
| Substrate | Enzyme Source | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Decanoic Acid | Rat Liver Microsomes | 3.1 | Not Reported | [4] |
| Dodecanoic Acid | Rat Liver Microsomes | 171 | Not Reported | [4] |
| Decanoic Acid | Human Liver Microsomes | 247 - 522 | Not Reported | [4] |
| Dodecanoic Acid | Human Liver Microsomes | 3.6 - 186 | Not Reported | [4] |
Experimental Protocols
The study of 6-Hydroxyundecanoyl-CoA and its metabolic pathway involves several key experimental techniques. Detailed protocols for these methods are outlined below.
In Vitro Cytochrome P450-Mediated Hydroxylation of Undecanoic Acid
This protocol is adapted from methods used to study the hydroxylation of fatty acids by cytochrome P450 enzymes.[5]
Objective: To determine the formation of 6-hydroxyundecanoic acid from undecanoic acid by liver microsomes.
Materials:
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Rat or human liver microsomes
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Undecanoic acid
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NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
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Potassium phosphate (B84403) buffer (pH 7.4)
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Organic solvents for extraction (e.g., ethyl acetate)
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Internal standard (e.g., a deuterated hydroxy fatty acid)
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Derivatizing agent (e.g., BSTFA for GC-MS analysis)
Procedure:
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Prepare a reaction mixture containing liver microsomes (0.5-1.0 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding undecanoic acid (substrate) to a final concentration of 10-100 µM.
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Incubate the reaction at 37°C for 15-60 minutes with gentle shaking.
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Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH.
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Add an internal standard.
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Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent like ethyl acetate.
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Evaporate the organic solvent under a stream of nitrogen.
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Derivatize the dried extract to make the analytes volatile for GC-MS analysis.
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Analyze the derivatized sample by GC-MS to identify and quantify the formation of 6-hydroxyundecanoic acid.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the biologic origin of C6-C10-dicarboxylic and C6-C10-omega-1-hydroxy monocarboxylic acids in human and rat with acyl-CoA dehydrogenation deficiencies: in vitro studies on the omega- and omega-1-oxidation of medium-chain (C6-C12) fatty acids in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
